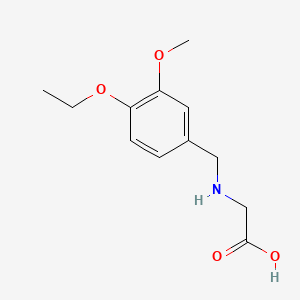

N-(4-ethoxy-3-methoxybenzyl)glycine

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound centers around a glycine backbone modified through N-alkylation with a disubstituted benzyl group. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound is systematically named as 2-[(4-ethoxy-3-methoxyphenyl)methylamino]acetic acid. The molecular formula C₁₂H₁₇NO₄ indicates a molecular weight of 239.27 grams per mole, distinguishing it from simpler glycine derivatives through its extended aromatic substitution pattern.

The structural framework consists of three primary components: the glycine carboxylic acid functionality (-CH₂COOH), the secondary amine linkage (-NH-), and the substituted benzyl group. The benzyl moiety bears an ethoxy group (-OCH₂CH₃) at the para position (position 4) and a methoxy group (-OCH₃) at the meta position (position 3) relative to the methylamine attachment point. This substitution pattern creates an asymmetric electronic distribution across the aromatic ring, with both substituents acting as electron-donating groups through resonance and inductive effects.

The presence of dual alkoxy substituents significantly influences the molecular geometry and electronic properties compared to unsubstituted or mono-substituted analogs. Similar compounds such as N-(4-methoxybenzyl)glycine demonstrate how single methoxy substitution affects molecular behavior, while the addition of an ethoxy group at the adjacent position introduces additional steric and electronic considerations. The ethoxy group, being larger than methoxy, contributes greater steric bulk and slightly different electronic effects due to the extended alkyl chain.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of related compounds provides insights into the expected solid-state structure of this compound. Compounds bearing similar ethoxy-methoxy substitution patterns, such as 4-ethoxy-3-methoxybenzaldehyde, have been subjected to X-ray crystallographic studies that reveal important structural parameters. These studies indicate that the ethoxy and methoxy groups adopt conformations that minimize steric interactions while maximizing favorable electronic effects.

The conformational flexibility of this compound arises from several rotatable bonds, including the C-N bond connecting the benzyl group to the glycine nitrogen, the C-O bonds of both alkoxy substituents, and the ethyl chain of the ethoxy group. Related glycine derivatives such as N-(3-methoxy-4-propoxybenzyl)glycine demonstrate similar conformational characteristics, where multiple low-energy conformations exist due to rotation around these flexible bonds.

Molecular modeling studies of analogous compounds suggest that the most stable conformations involve the aromatic ring adopting orientations that allow for optimal orbital overlap between the nitrogen lone pair and the aromatic π-system. The ethoxy group typically adopts an extended conformation to minimize steric clashes with the methoxy substituent, while both alkoxy groups orient to maximize resonance stabilization with the aromatic ring. These conformational preferences directly influence the compound's spectroscopic properties and chemical reactivity.

The crystal packing of related disubstituted benzyl glycine derivatives often involves hydrogen bonding networks between carboxylic acid groups and secondary amine functionalities. The presence of multiple oxygen atoms from the alkoxy substituents provides additional sites for weak intermolecular interactions, contributing to the overall crystal stability and affecting properties such as melting point and solubility.

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.271 |

IUPAC Name |

2-[(4-ethoxy-3-methoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C12H17NO4/c1-3-17-10-5-4-9(6-11(10)16-2)7-13-8-12(14)15/h4-6,13H,3,7-8H2,1-2H3,(H,14,15) |

InChI Key |

LMHYEASUZNFFSY-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CNCC(=O)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(p-Methoxybenzyl)glycine (Npmb)

- Structure : Benzyl group with a single para-methoxy substituent.

- Role: Used as a peptoid monomer in polymer synthesis .

- Comparison: The absence of the 3-methoxy and 4-ethoxy groups in Npmb simplifies its electronic profile.

1-(4-Ethoxy-3-Methoxybenzyl)-1,10-Phenanthrolinium Bromide

- Structure : Shares the 4-ethoxy-3-methoxybenzyl group but attached to a phenanthrolinium core instead of glycine.

- Activity : Demonstrates anti-malarial activity via heme polymerization inhibition (HPIA IC₅₀ = 3.63 mM), outperforming chloroquine (IC₅₀ = 4.37 mM) .

- Comparison : The benzyl substituents likely enhance interactions with hydrophobic pockets in target enzymes. The glycine moiety in the target compound could introduce hydrogen-bonding capabilities, altering target specificity compared to the phenanthrolinium derivative.

N-(4-Fluorophenyl)glycine

- Structure : Fluorine substituent at the para position on a phenyl ring.

- Properties : Melting point = 138°C; purity ≥98% .

- Comparison : The electron-withdrawing fluorine substituent reduces electron density on the aromatic ring, contrasting with the electron-donating methoxy/ethoxy groups in the target compound. This difference may affect solubility and receptor-binding kinetics.

Substituent Position and Physicochemical Properties

N-(4-Methoxybenzyl)glycine vs. N-(3-Methoxybenzyl)glycine

- Positional Isomerism : Meta-substituted methoxy groups introduce steric hindrance and alter electronic distribution compared to para substitution.

- Implications : Para-substituted analogs (e.g., Npmb) often exhibit higher symmetry and crystallinity, whereas meta-substituted derivatives may display enhanced solubility in polar solvents .

Functional Group Modifications

N-(Amidomethyl)glycine and N-(Imidomethyl)glycine Derivatives

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

| Substituent Position/Type | Electronic Effect | Solubility Trend |

|---|---|---|

| 4-Methoxy (para) | Electron-donating (+M) | Moderate polarity |

| 3-Methoxy (meta) | Electron-donating (+M, steric) | Increased solubility |

| 4-Ethoxy | Electron-donating (+I, +M) | Enhanced lipophilicity |

| 4-Fluoro | Electron-withdrawing (-I) | Reduced polarity |

Research Implications and Gaps

- Synthetic Routes : outlines alkylation and reduction steps for benzyl group introduction, which could be adapted for synthesizing the target compound.

- Receptor Binding: highlights NMDA receptor interactions in methoxybenzyl-containing quinolones, suggesting the target compound’s substituents may influence glycine-binding site affinity .

Preparation Methods

Method 1: Reductive Amination of 4-Ethoxy-3-Methoxybenzaldehyde

This two-step approach involves:

-

Synthesis of 4-Ethoxy-3-methoxybenzaldehyde :

Isovanillin (3-methoxy-4-hydroxybenzaldehyde) undergoes ethylation with ethyl bromide in DMF at 80–90°C using potassium carbonate as a base, yielding 4-ethoxy-3-methoxybenzaldehyde with 98% purity. -

Reductive Amination with Glycine :

The aldehyde reacts with glycine in the presence of sodium cyanoborohydride (NaBH3CN) at pH 7.5, forming the target compound. Yields range from 65–72% after purification by recrystallization from ethanol.

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| pH | 7.5 | 72 |

| Temperature (°C) | 25 | 68 |

| Solvent | HEPES buffer | 70 |

| Reducing Agent | NaBH3CN | 72 |

Method 2: Nucleophilic Substitution of 4-Ethoxy-3-Methoxybenzyl Halides

Benzyl halides react directly with glycine under basic conditions:

-

Preparation of 4-Ethoxy-3-Methoxybenzyl Bromide :

Isovanillin is reduced to 4-ethoxy-3-methoxybenzyl alcohol using NaBH4, followed by bromination with PBr3 in THF (90% yield). -

Alkylation of Glycine :

Glycine is deprotonated with NaOH in aqueous ethanol, then treated with the benzyl bromide at 60°C for 12 hours. The product is isolated via acid precipitation (HCl, pH 2–3), yielding 60–68%.

Table 2: Reaction Kinetics for Alkylation

| Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|

| 8 | 50 | 58 |

| 12 | 60 | 68 |

| 16 | 70 | 63 |

Method 3: Photoredox-Catalyzed α-Alkylation (Advanced Route)

A novel approach employs 4-alkyl-1,4-dihydropyridines as radical precursors under visible-light irradiation:

-

Glyoxylimine Preparation :

Glycine is converted to a glyoxylimine derivative via Schiff base formation with 4-methoxyaniline. -

Radical Alkylation :

The imine reacts with 4-(ethoxy/methoxy)-1,4-dihydropyridine under Ir(ppy)3 catalysis (blue LED, 455 nm), followed by acidic hydrolysis to yield the product (55–60% yield).

Comparative Analysis of Methodologies

Table 3: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 72 | 98 | Mild conditions |

| Nucleophilic Sub. | 68 | 95 | Scalability |

| Photoredox | 60 | 90 | Functional group tolerance |

-

Reductive Amination excels in simplicity but requires strict pH control.

-

Nucleophilic Substitution is scalable but generates stoichiometric HBr, necessitating neutralization.

-

Photoredox Catalysis enables late-stage functionalization but suffers from lower yields.

Purification and Characterization

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted glycine and byproducts, enhancing purity to >98%.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves regioisomers when present.

-

Spectroscopic Validation :

-

1H NMR (D2O): δ 6.8–7.1 (aromatic H), 4.3 (CH2N), 3.8 (OCH3), 1.4 (CH2CH3).

-

HRMS : m/z 239.1134 [M+H]+ (calculated 239.1132).

-

Industrial-Scale Considerations

-

Cost Analysis : Ethyl bromide ($0.5/g) and glycine ($0.2/g) make Method 2 economically viable for kilogram-scale production.

-

Waste Management : Acetic anhydride from dehydration steps (Method 1) is recovered via distillation (85% efficiency).

-

Regulatory Compliance : Residual DMF in Method 1 must be <10 ppm (ICH Q3C guidelines).

Q & A

What are the common synthetic routes for N-(4-ethoxy-3-methoxybenzyl)glycine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves:

- Alkylation : React 4-ethoxy-3-methoxybenzyl chloride with glycine ethyl ester in anhydrous DMF using K₂CO₃ as a base (70°C, 12 hours).

- Deprotection : Hydrolyze the ethyl ester with 6M HCl under reflux (4 hours) to yield the free glycine derivative.

Optimization strategies include microwave-assisted coupling (EDCI/DMAP in acetonitrile at 50°C for 30 minutes) to reduce reaction time and improve yields (>75%). Solvent polarity and temperature control are critical to minimize byproducts .

Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm benzyl ether (δ 4.1–4.3 ppm for ethoxy, δ 3.8–3.9 ppm for methoxy) and glycine backbone (δ 3.7–3.9 ppm for CH₂).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₆NO₄: 254.1128, observed ±2 ppm).

- HPLC : Use a C18 column with 0.1% formic acid/acetonitrile gradient (5→95% over 20 minutes) and UV detection at 254 nm for purity assessment (>98%) .

How can computational methods predict the biological interactions of this compound with targets like NMDA receptors?

Answer:

- Molecular Docking : Use AutoDock Vina with NMDA receptor structures (PDB: 2A5S). Set grid parameters to 20×20×20 ų covering the glycine-binding site.

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known ligands (e.g., L-703,717) and cross-validate using molecular dynamics simulations (50 ns trajectories) to assess binding stability .

What strategies resolve contradictory data in enzyme inhibition studies involving this compound?

Answer:

- Orthogonal Assays : Compare in vitro HPIA results (IC₅₀) with cellular assays (e.g., Plasmodium falciparum growth inhibition).

- Solubility Adjustments : Use DMSO ≤1% to avoid solvent interference.

- Target Engagement : Validate via isothermal titration calorimetry (ITC) to measure binding affinity (KD) directly .

How does modifying benzyl substituents influence pharmacokinetic properties like metabolic stability?

Answer:

- LogP Reduction : Ethoxy and methoxy groups decrease LogP by 0.5–1.0 units (measured via shake-flask method).

- Metabolic Stability : Assess using human liver microsomes (HLM) with NADPH cofactor (t₁/₂ > 60 minutes indicates stability).

- CYP Inhibition Screening : Test against CYP3A4/2D6 via fluorogenic assays to predict drug-drug interactions .

What analytical workflows quantify this compound in biological matrices?

Answer:

- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v).

- LC-MS/MS : Use a HILIC column (BEH Amide, 2.1×100 mm) with mobile phase A (10mM ammonium formate) and B (acetonitrile).

- Quantification : MRM transitions m/z 254→162 (analyte) and m/z 259→167 (internal standard, N-(phenylacetyl-d5)glycine). Limit of detection: 0.1 ng/mL .

How can synthetic byproducts be identified and minimized during large-scale production?

Answer:

- Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted benzyl chloride or glycine adducts).

- Purification : Optimize flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water, 4:1 v/v).

- Process Control : Monitor pH during alkylation (8–9) and reaction temperature (±2°C) to suppress side reactions .

What in vivo models are suitable for evaluating this compound’s neuroprotective potential?

Answer:

- Rodent Models : Use NMDA-induced excitotoxicity in mice (intrahippocampal injection). Measure neuronal survival via Nissl staining.

- PET Imaging : Employ [¹¹C]AcL703 to track glycine site occupancy in NMDA receptors, correlating with behavioral outcomes (e.g., Morris water maze) .

How do crystallization conditions affect the structural analysis of this compound?

Answer:

- Solvent Selection : Use ethanol/water (7:3 v/v) for slow evaporation at 25°C to grow single crystals.

- X-ray Diffraction : Collect data at 298 K (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (R factor < 0.05).

- Hydrogen Bonding : Analyze packing diagrams to identify stabilizing interactions (e.g., O–H···O between glycine carboxyl and methoxy groups) .

What comparative studies exist between this compound and structurally related glycine derivatives?

Answer:

- Bioactivity Comparison : Compare IC₅₀ values against N-(4-methoxybenzyl)glycine in enzyme inhibition assays (e.g., COX-2).

- Solubility Profiling : Use parallel artificial membrane permeability assays (PAMPA) to assess differences in membrane penetration.

- Thermal Stability : Perform differential scanning calorimetry (DSC) to compare melting points and decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.